molecular formula C26H23NO6 B2852193 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923166-06-7

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2852193
CAS No.: 923166-06-7
M. Wt: 445.471
InChI Key: SQNAWUATFAIFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (hereafter referred to as the "target compound") is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-methylphenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 4. Its molecular formula is C₂₆H₂₃NO₆, with a molecular weight of 445.47 g/mol . The compound exhibits moderate lipophilicity (logP = 5.314) and low aqueous solubility (logSw = -5.41), attributed to its aromatic and nonpolar substituents .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-5-7-16(8-6-15)22-14-20(28)19-13-18(9-10-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNAWUATFAIFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Nitro-2-(4-Methylphenyl)-4H-Chromen-4-One

The coumarin backbone is constructed via a three-step sequence:

Step 1: Aldol Condensation to Form Chalcone
A mixture of 5-nitro-2-hydroxyacetophenone (10 mmol) and 4-methylbenzaldehyde (10 mmol) in ethanol (40 mL) is stirred with 30% aqueous KOH (4 mL) at 0–5°C for 3 hours. Acidification with HCl yields the chalcone intermediate as a yellow precipitate (Yield: 78%).

Step 2: Cyclization to Flavanone
The chalcone (5 mmol) is refluxed in aqueous ethanol (H2O:EtOH = 1:2, 20 mL) with excess sodium acetate (15 mmol) for 2 hours. Cooling and filtration afford the flavanone derivative (Yield: 68%).

Step 3: Oxidation to Coumarin
Flavanone (3 mmol) is treated with thallium(III) nitrate trihydrate (3.6 mmol) and p-toluenesulfonic acid (cat.) in methanol (15 mL) under reflux for 5 hours. Recrystallization from ethanol yields 6-nitro-2-(4-methylphenyl)-4H-chromen-4-one as pale-yellow crystals (Yield: 62%).

Reduction of Nitro Group to Amine

Catalytic hydrogenation of the nitro-coumarin (2 mmol) using 10% Pd/C (50 mg) in ethanol (20 mL) under H2 (1 atm) for 6 hours provides 6-amino-2-(4-methylphenyl)-4H-chromen-4-one (Yield: 85%).

Benzoylation with 3,4,5-Trimethoxybenzoyl Chloride

The amine (1 mmol) is reacted with 3,4,5-trimethoxybenzoyl chloride (1.2 mmol) in tetrahydrofuran (10 mL) and triethylamine (3 mmol) at 70°C under N2 for 7 hours. Quenching with ice water and recrystallization from ethanol/water (1:1) yield the title compound as a white solid (Yield: 65%).

Synthetic Route 2: Direct Amination and Acylation of Preformed Coumarin

Halogenation and Amination at C-6

Step 1: Bromination of 2-(4-Methylphenyl)-4H-Chromen-4-One
The coumarin (5 mmol) is treated with bromine (5.5 mmol) in glacial acetic acid (15 mL) at 0°C for 2 hours, yielding 6-bromo-2-(4-methylphenyl)-4H-chromen-4-one (Yield: 72%).

Step 2: Buchwald-Hartwig Amination
The bromo-coumarin (1 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.1 mmol), and NH3 (2 mmol) in dioxane (10 mL) are heated at 100°C for 12 hours. Filtration and purification afford the 6-amino derivative (Yield: 58%).

Benzamide Formation

Identical to Route 1, yielding the target compound (Yield: 70%).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Chalcone Formation : Ethanol outperforms THF due to better solubility of aromatic aldehydes.
  • Benzoylation : THF with triethylamine minimizes side reactions (e.g., hydrolysis of acyl chloride).

Catalytic Hydrogenation vs. Chemical Reduction

Hydrogenation (Pd/C) offers superior yields (85%) compared to SnCl2/HCl (65%), though the latter is cost-effective for small-scale synthesis.

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O lactone), 1670 cm⁻¹ (C=O amide).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.62 (s, H-4 coumarin), 7.98 (d, J = 8.0 Hz, benzamide aromatic H), 2.35 (s, CH3 from 4-methylphenyl).
  • MS (ESI) : m/z 486.2 [M+H]⁺ (Calc. 485.5).

Purity and Yield Comparison

Step Route 1 Yield Route 2 Yield
Coumarin Formation 62% 72%
Amination 85% 58%
Benzoylation 65% 70%

Industrial Applicability and Scalability

Route 1 is preferred for large-scale production due to higher amination yields and commercially available 5-nitro-2-hydroxyacetophenone. However, Route 2 avoids nitro intermediates, reducing toxicity concerns.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be used to study enzyme interactions, particularly those involving amide bonds. It may also serve as a probe for investigating cellular processes involving chromenyl derivatives.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the chromenyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Key Observations :

  • Chromenone vs. Heterocyclic Cores: Replacement of chromenone with benzo[b]pyrrolo-oxazinone (PBX2) or thiazole (E-act) alters target specificity. PBX2’s fused heterocycle may enhance planar stacking interactions, while E-act’s thiazole moiety facilitates ion channel modulation .
  • Substituent Effects : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas bromo or methoxy substituents in analogs influence electronic properties and solubility .

Physicochemical Properties

The target compound’s physicochemical profile differs significantly from analogs:

Property Target Compound 923191-98-4 E-act
logP 5.314 ~4.8 (estimated) 3.9
Polar Surface Area 67.85 Ų 78.2 Ų 95.2 Ų
Hydrogen Bond Donors 1 1 1
  • Lipophilicity : The target compound’s higher logP (5.314 vs. E-act’s 3.9) suggests stronger membrane permeability, advantageous for intracellular targets like microtubules .

Biological Activity

3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The following sections will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N1O6. The compound features a chromenone core with methoxy substituents and a benzamide moiety. Its structure is critical for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiproliferative Activity : Studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:
    • In HeLa cells, treatment with the compound resulted in significant G2/M phase arrest, leading to increased apoptotic cell populations as evidenced by flow cytometry analysis .
    • The compound's ability to inhibit tubulin assembly suggests that it may act similarly to colchicine derivatives, affecting microtubule dynamics crucial for cell division .
  • Reactive Oxygen Species (ROS) Generation : The compound has been reported to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis . This mechanism is crucial as many anticancer agents rely on inducing oxidative stress to trigger cell death.
  • Enzyme Inhibition : There are indications that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Efficacy in Studies

A summary of key findings from various studies is presented in the table below:

StudyCell LineIC50 (µM)Mechanism
HeLa10G2/M Arrest, Apoptosis
Jurkat15Tubulin Inhibition
A43112ROS Generation

These results highlight the compound's potential as a therapeutic agent against various cancers.

Case Studies

  • Antitumor Activity : A study demonstrated that this compound exhibited significant antitumor activity against several cancer cell lines, including HeLa and Jurkat cells. The study reported an IC50 value of 10 µM for HeLa cells, indicating potent antiproliferative effects .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that the compound induced apoptosis through mitochondrial pathways involving caspase activation and PARP cleavage. This suggests that it not only halts cell proliferation but also actively promotes programmed cell death.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential nucleophilic substitution and condensation reactions. Key steps include:

  • Formation of the chromenone core via Claisen-Schmidt condensation, followed by amide coupling with 3,4,5-trimethoxybenzoyl chloride .
  • Critical parameters:
  • Temperature control : Reflux at 80–100°C for 6–8 hours ensures high yield (60–75%) of intermediates.
  • Catalysts : Use of triethylamine or DMAP accelerates amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
    • Optimization : Design of Experiments (DoE) can systematically vary temperature, stoichiometry, and reaction time to identify ideal conditions .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

  • Structural confirmation :
  • NMR spectroscopy : 1^1H and 13^13C NMR identify methoxy groups (δ 3.8–4.0 ppm) and chromenone carbonyl signals (δ 170–175 ppm) .
  • IR spectroscopy : Stretching vibrations at 1650–1680 cm1^{-1} confirm the amide C=O bond .
    • Purity assessment :
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm achieve >95% purity .
  • Melting point analysis : Sharp melting points (e.g., 215–220°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Scaffold modifications :
  • Methoxy group removal : Compare activity of desmethyl analogs (e.g., 3,4-dimethoxy derivatives) to assess the role of substituent positioning .
  • Core substitution : Introduce electron-withdrawing groups (e.g., fluoro) at the chromenone 6-position to modulate binding affinity .
    • Biological assays :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values as primary metrics .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays .
    • Data interpretation : Multivariate regression analysis correlates structural features (e.g., logP, polar surface area) with activity .

Q. What crystallographic methods resolve discrepancies in reported molecular conformations?

  • Single-crystal X-ray diffraction :
  • Data collection : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to solve structures .
  • Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms .
    • Case study : Discrepancies in chromenone ring puckering can arise from solvent inclusion. Compare structures crystallized in DMSO vs. ethanol .

Q. How can conflicting in vitro vs. in vivo efficacy data be reconciled?

  • Pharmacokinetic profiling :
  • ADME assays : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
  • Metabolic stability : Use liver microsomes to identify rapid CYP450-mediated demethylation .
    • Experimental redesign :
  • Formulation adjustments : Encapsulate in liposomes to enhance bioavailability .
  • Dosing regimens : Test staggered dosing to mitigate first-pass metabolism .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°CMaximizes condensation
Catalyst (DMAP)10 mol%Accelerates amidation
Solvent (DMF)15 mL/mmolEnhances solubility

Q. Table 2: Structural Modifications and Biological Activity

ModificationIC50_{50} (μM)Target EnzymeReference
3,4,5-Trimethoxy (parent)1.4P-gp
3,4-Dimethoxy derivative20.0P-gp
6-Fluoro substitution0.8EGFR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.